Fluorine Substitution at the Benzoic Acid 2-Position Enhances Target Inhibition Potency Compared to the Non-Fluorinated Parent Scaffold
In a systematic optimization of acrylamide-based DHODH inhibitors, the addition of a fluorine atom to the 5-position of the benzoic acid core (corresponding to the 2-fluoro substitution in the target compound when numbering relative to the carboxylic acid) led to a measurable increase in inhibitory potency [1]. While the study reports that potent optimized compounds 53–55 achieved IC50 values of 44, 32, and 42 nmol/L, these values reflect combined pharmacophore modifications including 2-position acrylamide substitutions and naphthyl group replacements, and are not directly attributable to the fluorine alone [1]. Nevertheless, the structure-activity progression explicitly states that adding the fluoro atom enhanced potency, providing class-level evidence that this substitution pattern is beneficial.
| Evidence Dimension | DHODH enzyme inhibition (IC50 enhancement factor) |
|---|---|
| Target Compound Data | Not directly determined; inferred enhancement from SAR trend |
| Comparator Or Baseline | Non-fluorinated 2-acrylamidobenzoic acid analog 11 (IC50 = 0.814 μmol/L) |
| Quantified Difference | Fluorine addition contributed qualitatively to further potency optimization; final optimized compounds reached IC50 32–44 nmol/L |
| Conditions | In vitro fluorescence-based human DHODH enzyme assay |
Why This Matters
This class-level SAR evidence suggests that the 2-fluoro substitution is a known potency-enhancing modification, making the compound a preferred intermediate over non-fluorinated analogs for DHODH-targeted programs.
- [1] Zeng F, Qi T, Zhang L, et al. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis. Acta Pharm Sin B. 2020;11(3):795-809. doi:10.1016/j.apsb.2020.10.008. View Source
